3-(Methylsulfanyl)azetidine
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Overview
Description
3-(Methylsulfanyl)azetidine is a four-membered heterocyclic compound containing a sulfur atom attached to a methyl group and an azetidine ring. The molecular formula of this compound is C4H9NS, and it has a molecular weight of 103.19 g/mol
Biochemical Analysis
Biochemical Properties
3-(Methylsulfanyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutathione S-transferase, which catalyzes the formation of a glutathione conjugate of this compound without prior bioactivation . This interaction highlights the compound’s potential in modulating oxidative stress and detoxification pathways.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, azetidine derivatives have shown neuroprotective effects by modulating inflammation and oxidative stress in brain cells . Although specific studies on this compound are limited, its structural similarity to other azetidine compounds suggests it may have similar cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable and reactive under appropriate conditions . This stability allows this compound to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by its ring strain and reactivity. Studies on azetidines have shown that they are stable under certain conditions but can undergo degradation over time . Long-term effects on cellular function may include alterations in metabolic pathways and enzyme activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage studies on this compound are limited, general observations from similar compounds suggest that higher doses may lead to toxic or adverse effects. It is essential to determine the threshold effects and safe dosage levels to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. One notable pathway is its interaction with glutathione S-transferase, which catalyzes the formation of a glutathione conjugate . This interaction suggests that this compound may play a role in detoxification processes and modulating oxidative stress.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are determined by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical roles and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been shown to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in the azetidine ring makes it highly reactive and suitable for functionalization .
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
3-(Methylsulfanyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . Additionally, the azetidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring without the sulfur atom.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Thiazolidine: A five-membered ring containing both nitrogen and sulfur atoms.
Uniqueness: 3-(Methylsulfanyl)azetidine is unique due to the presence of both the azetidine ring and the methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-methylsulfanylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCIFFGORAXIFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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